2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile
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Overview
Description
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .
Chemical Reactions Analysis
Types of Reactions
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in drug design, particularly as inhibitors for enzymes like JAK1 and JAK2.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Pharmaceuticals: It can be used in the development of drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: This compound shares a similar triazolo core but differs in its thiadiazine ring, offering different pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridine: This compound has a similar triazolo-pyridine structure but lacks the pyrrolo-pyrrole ring system.
Uniqueness
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H20N8 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H20N8/c1-2-16-22-23-17-3-4-18(24-27(16)17)25-9-14-11-26(12-15(14)10-25)19-7-13(8-20)5-6-21-19/h3-7,14-15H,2,9-12H2,1H3 |
InChI Key |
HPTOCIKALBIOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CC(=C5)C#N |
Origin of Product |
United States |
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